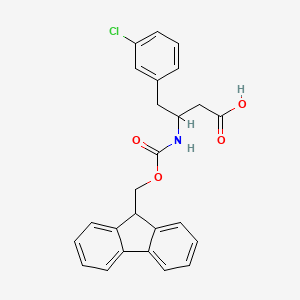
4,6-Dichloropyrimidine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their presence in nucleic acids and various pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carbohydrazide group at position 5 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrimidine-5-carbohydrazide typically involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4,6-Dichloropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Ethanol, methanol, and dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
Hydrazones and Hydrazides: Formed from condensation reactions with aldehydes and ketones.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
科学的研究の応用
4,6-Dichloropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,6-dichloropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with an amino group at position 2.
4,6-Dichloropyrimidine-5-carboxaldehyde: Precursor to 4,6-dichloropyrimidine-5-carbohydrazide.
2,4-Dichloropyrimidine: Lacks the carbohydrazide group at position 5.
Uniqueness
This compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and for exploring new therapeutic applications.
特性
分子式 |
C5H4Cl2N4O |
|---|---|
分子量 |
207.01 g/mol |
IUPAC名 |
4,6-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(5(12)11-8)4(7)10-1-9-3/h1H,8H2,(H,11,12) |
InChIキー |
MJZXFDXAPRDAMN-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


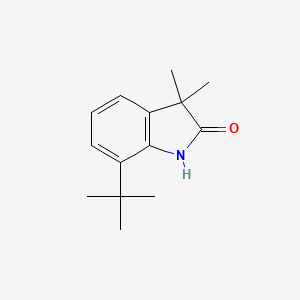
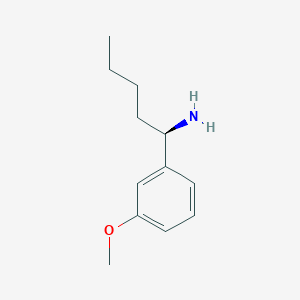

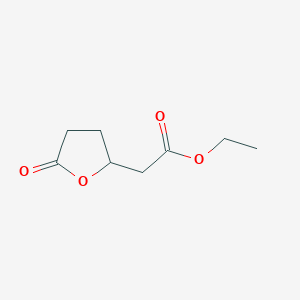

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
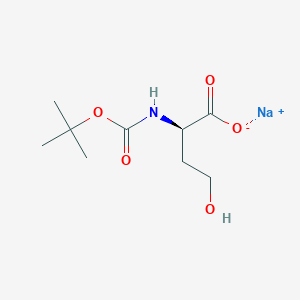



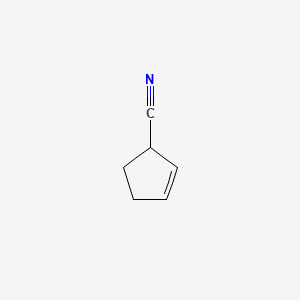
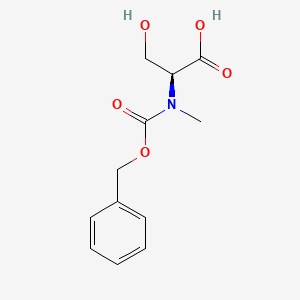
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
